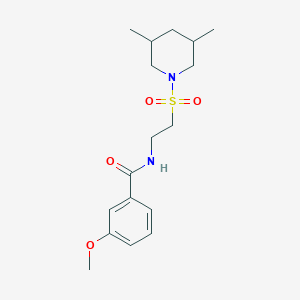

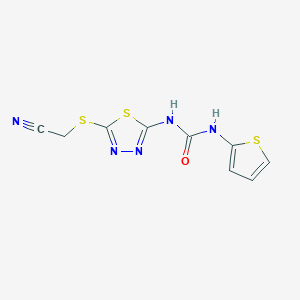

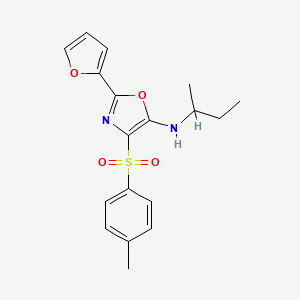

![molecular formula C13H8FN3OS B2487227 3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-85-0](/img/structure/B2487227.png)

3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a heterocyclic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves a series of reactions. The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacts with benzoylisothiocyanate to give N-benzoylthiourea derivative. This then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative . This derivative is used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Research indicates that compounds related to 3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide show promising antibacterial and antifungal properties. A study by Kahveci et al. (2020) synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, which exhibited higher antifungal activity against Candida fungus species compared to fluconazole. Another study by Wu et al. (2021) synthesized novel pyrimidine derivatives with an amide moiety, showing significant antifungal activity against various fungal species.

Synthesis and Characterization

Advancements in the synthesis and characterization of similar compounds have been made. For instance, Deng et al. (2014) detailed the synthesis and crystal structure characterization of a closely related compound. Shi et al. (2018) reported a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of eco-friendly synthesis methods in pharmaceutical chemistry (Shi et al., 2018).

Photophysical Properties and Binding Analysis

The study of photophysical properties and binding interactions of similar compounds is also a key area of research. Bonacorso et al. (2019) explored pyrimidine-based BF2 complexes for their photophysical properties, BSA-binding, and molecular docking analysis (Bonacorso et al., 2019).

Miscellaneous Applications

Other studies have explored various applications of thieno[2,3-d]pyrimidine derivatives. For example, research into the synthesis of new thieno[2,3-d]pyrimidine derivatives with potential antianaphylactic activity has been conducted (Wagner et al., 1993). Additionally, the development of radioligands for PET imaging using related compounds has been explored, as demonstrated by Xu et al. (2013) (Xu et al., 2013).

Eigenschaften

IUPAC Name |

3-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVONAUAEFNQZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

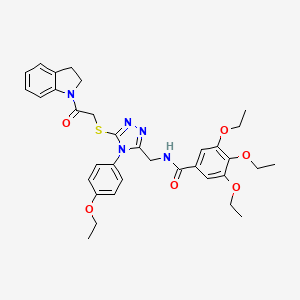

![(E)-N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487148.png)

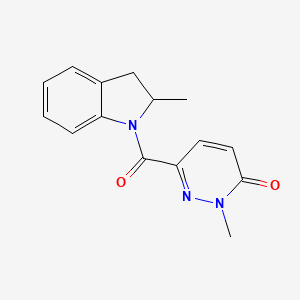

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

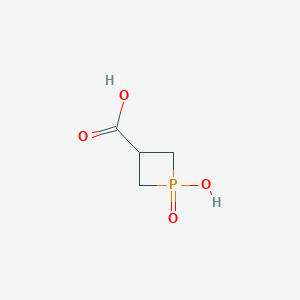

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)

![4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one](/img/structure/B2487163.png)